s-PLA2 Inhibition: Direct IC50 Comparison with Closest Structural Analog
The compound demonstrates a potent and distinct activity profile as an inhibitor of human secretory phospholipase A2 (s-PLA2) [1]. This mechanism is not shared by the 4-chloro or 4-fluoro analogs, which are reported to act as anticancer agents through undefined mechanisms or as PARP inhibitors, respectively .
| Evidence Dimension | Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 78.0 nM |
| Comparator Or Baseline | 3-(4-chlorophenyl)phthalazin-3-ium-1-olate (CAS 156453-05-3): No reported activity against s-PLA2; mechanism reported as general cytotoxicity. |
| Quantified Difference | Unique s-PLA2 inhibitory profile vs. no reported activity for the analog. |
| Conditions | Inhibitory activity against recombinant human s-PLA2 by phosphatidylcholine/deoxycholate (PC/DOC) assay [1]. |
Why This Matters
This establishes the compound as a specific tool for investigating s-PLA2 biology, a therapeutic target for inflammatory diseases, whereas its close analogs are unsuitable for this application.
- [1] TargetMine. IC50 value for CHEMBL123394 (3-(2,4-Dichlorophenyl)phthalazin-3-ium-1-olate) against recombinant human s-PLA2. View Source
